An In-depth Technical Guide to the Chemical Properties of N-benzyl-6-chloropyrimidin-4-amine
An In-depth Technical Guide to the Chemical Properties of N-benzyl-6-chloropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-6-chloropyrimidin-4-amine is a synthetic pyrimidine (B1678525) derivative of interest in medicinal chemistry and drug discovery. As a member of the substituted pyrimidine class, it holds potential for diverse biological activities, leveraging a scaffold common to numerous therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and potential biological evaluation are presented, alongside visualizations of key chemical transformations and logical workflows to aid researchers in their investigations of this compound and its analogs.
Chemical and Physical Properties
Table 1: Physicochemical Properties of N-benzyl-6-chloropyrimidin-4-amine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClN₃ | [1] |
| Molecular Weight | 219.67 g/mol | [1] |
| CAS Number | 61667-16-1 | |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | DMSO: 100 mg/mL (455.23 mM) | [1] |
| XlogP (Predicted) | 3.0 | |
| Storage | Solid: -20°C; In DMSO: -80°C (6 months) | [1] |
Spectral Data (Predicted)
Detailed experimental spectral data for N-benzyl-6-chloropyrimidin-4-amine are not widely published. However, based on the chemical structure and data from analogous compounds, the expected spectral characteristics are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the benzyl (B1604629) and pyrimidine protons. The benzylic protons (CH₂) would likely appear as a singlet or a doublet (if coupled to the NH proton) around 4.5-4.8 ppm. The aromatic protons of the benzyl group would resonate in the range of 7.2-7.5 ppm. The pyrimidine ring protons would appear as distinct singlets, with the C5-H likely shifted downfield due to the influence of the adjacent nitrogen atoms and the chlorine atom.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Benzyl CH₂ | ~ 4.6 | d |
| Benzyl Aromatic H | ~ 7.2 - 7.4 | m |
| Pyrimidine C5-H | ~ 6.8 | s |
| Pyrimidine C2-H | ~ 8.4 | s |
| Amine NH | ~ 8.0 | t |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the rings.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Benzyl CH₂ | ~ 45 |
| Benzyl Aromatic C | ~ 127 - 139 |
| Pyrimidine C2 | ~ 158 |
| Pyrimidine C4 | ~ 162 |
| Pyrimidine C5 | ~ 108 |
| Pyrimidine C6 | ~ 160 |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch (Pyrimidine) | 1600 - 1650 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry
In mass spectrometry, N-benzyl-6-chloropyrimidin-4-amine is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the pyrimidine ring.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 219/221 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |
| 128 | [M - Benzyl]⁺ |
| 91 | [Benzyl]⁺ |
Reactivity and Stability
The chemical reactivity of N-benzyl-6-chloropyrimidin-4-amine is primarily dictated by the pyrimidine ring and the chloro substituent. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for further functionalization of the molecule. The amino group can also participate in various chemical transformations. The compound's stability is generally good under standard storage conditions, but it may be susceptible to degradation under harsh acidic or basic conditions, potentially through hydrolysis of the chloro group.
Experimental Protocols
Synthesis of N-benzyl-6-chloropyrimidin-4-amine
A plausible and efficient method for the synthesis of N-benzyl-6-chloropyrimidin-4-amine is the nucleophilic aromatic substitution of 4,6-dichloropyrimidine (B16783) with benzylamine (B48309).
Materials:
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4,6-Dichloropyrimidine
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Benzylamine
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Triethylamine (B128534) (or another suitable base)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)
Procedure:
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To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous THF, add triethylamine (1.2 equivalents).
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Slowly add benzylamine (1.1 equivalents) to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion of the reaction, filter the mixture to remove the triethylamine hydrochloride salt.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) as the eluent.
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Combine the fractions containing the desired product and evaporate the solvent to yield N-benzyl-6-chloropyrimidin-4-amine.
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Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
